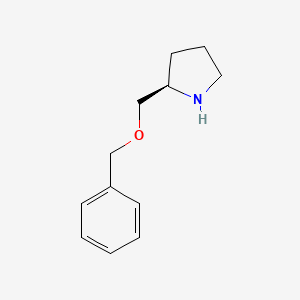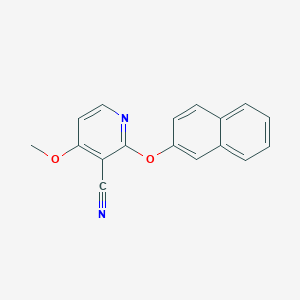
4-Methoxy-2-(2-naphthyloxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methoxy-2-(2-naphthyloxy)nicotinonitrile” is a chemical compound with the molecular formula C17H12N2O2 . It has a molecular weight of 276.29 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nicotinonitrile core with a methoxy group and a naphthyloxy group attached . The exact 3D structure would require more detailed spectroscopic analysis for confirmation.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the current data . Further experimental analysis would be required to determine these properties.Applications De Recherche Scientifique
Peroxidase Activity Studies in Plants
- Application : A chromogenic assay using 4-methoxy-α-naphthol has been developed for characterizing peroxidative activities in plant tissues. This technique is sensitive and specific for peroxidase against other heme proteins, making it a valuable tool in plant peroxidase studies (Ferrer, Calderón, Muñoz, & Barceló, 1990).
Synthesis and Characterization of Chemical Compounds
- Application : Research on the interaction of 4-methoxy-1-naphthol with various chemicals has led to the synthesis of derivatives like 2-amino-4-(4-chlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. These studies provide insights into chemical properties and potential applications (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Toxic Nitrite Detection and Adsorption from Wastewater
- Application : A study has developed a 4-nitro-1-naphthylamine ligand functionalized material for efficient nitrite monitoring and removal from water samples. This application is significant for environmental monitoring and wastewater treatment (Awual et al., 2019).
Electrochemical Studies
- Application : The electrooxidation of compounds like 5-amino 1-naphthol, closely related to 4-methoxy-2-(2-naphthyloxy)nicotinonitrile, has been studied for the preparation of polymeric films. These findings are crucial for understanding electrochemical processes in materials science (Pham, Mostefai, Simon, & Lacaze, 1994).
Synthesis of Anti-Inflammatory Compounds
- Application : Research has explored the synthesis of new compounds with anti-inflammatory and analgesic properties, starting from materials similar to this compound. This contributes to the development of novel pharmaceuticals (Narayana et al., 2005).
Catalysis and Organic Synthesis
- Application : Studies have shown that 4-methoxynaphthylamines can undergo oxidative dimerization in the presence of semiconductors, offering insights into reactions and mechanisms in organic synthesis (Tamura, Takeya, Takahashi, & Okamoto, 2010).
Environmental Applications
- Application : Research has focused on the selective preparation of certain compounds through the oxidative coupling of naphthols, which has implications in environmental chemistry and pollution control (Kashiwagi, Ono, & Osa, 1993).
Fluorescent Labeling in Biochemistry
- Application : 4-(2-Aminoethylamino)-N-(4-methoxyphenyl)-1,8-naphthalimide, a compound related to this compound, has been used as a fluorescent labeling reagent for biological molecules like carnitine, highlighting its utility in biochemistry and molecular biology (Nakaya et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
4-methoxy-2-naphthalen-2-yloxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-20-16-8-9-19-17(15(16)11-18)21-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKIPAMZAQSHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC3=CC=CC=C3C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2822650.png)

![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)
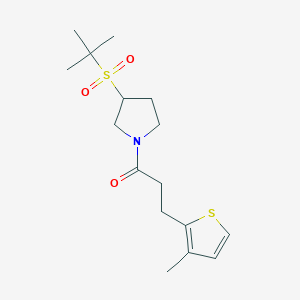

![1,6,7-trimethyl-3-(2-oxopropyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822658.png)
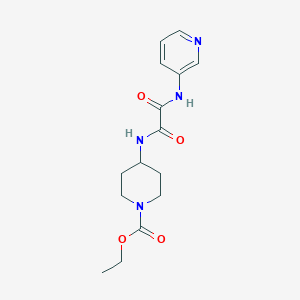
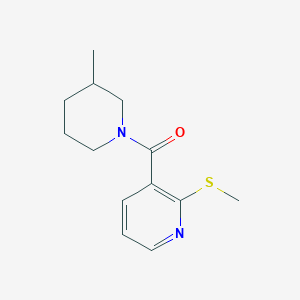
![4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B2822662.png)
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2822663.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)
